Pyridine, 1,4-dihydro-3,5-dimethyl-1-nitro-4-(1-nitroethyl)-
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Overview
Description
Pyridine, 1,4-dihydro-3,5-dimethyl-1-nitro-4-(1-nitroethyl)- is a complex organic compound belonging to the class of dihydropyridines. Dihydropyridines are known for their significant biological and pharmacological properties, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydropyridines, including Pyridine, 1,4-dihydro-3,5-dimethyl-1-nitro-4-(1-nitroethyl)-, is typically achieved through the Hantzsch pyridine synthesis. This classical method involves the cyclo-condensation of an aldehyde, a β-keto ester, and an ammonium salt in the presence of organic solvents . The reaction conditions often require heating to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods
Industrial production of dihydropyridines may involve multi-component one-pot and green synthetic methodologies to enhance efficiency and reduce environmental impact . These methods allow for the construction of dihydropyridines with various structural and functional modifications, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,4-dihydro-3,5-dimethyl-1-nitro-4-(1-nitroethyl)- undergoes several types of chemical reactions, including:
Oxidation: Conversion to pyridine derivatives through the loss of hydrogen atoms.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of substituents on the pyridine ring with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted dihydropyridines .
Scientific Research Applications
Pyridine, 1,4-dihydro-3,5-dimethyl-1-nitro-4-(1-nitroethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a calcium channel blocker and its effects on cellular processes.
Medicine: Investigated for its therapeutic potential in treating conditions like hypertension and angina.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyridine, 1,4-dihydro-3,5-dimethyl-1-nitro-4-(1-nitroethyl)- involves its interaction with calcium channels. By inhibiting calcium influx, it exerts vasodilatory and cardiac depressant effects, making it effective in treating cardiovascular conditions . The molecular targets include voltage-gated calcium channels, and the pathways involved are related to calcium signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
Uniqueness
Pyridine, 1,4-dihydro-3,5-dimethyl-1-nitro-4-(1-nitroethyl)- is unique due to its specific substitution pattern and the presence of nitro groups, which confer distinct chemical properties and biological activities . Compared to other dihydropyridines, it may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
CAS No. |
62322-15-0 |
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Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
3,5-dimethyl-1-nitro-4-(1-nitroethyl)-4H-pyridine |
InChI |
InChI=1S/C9H13N3O4/c1-6-4-10(12(15)16)5-7(2)9(6)8(3)11(13)14/h4-5,8-9H,1-3H3 |
InChI Key |
CJSITVGXYHUSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=C(C1C(C)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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